molecular formula C14H10ClFN2OS B2717464 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide CAS No. 1808703-58-3

2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide

Cat. No.: B2717464
CAS No.: 1808703-58-3
M. Wt: 308.76
InChI Key: OIQXFQSIMLPAOV-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a chlorine atom and an acetamide group linked to a cyano and fluorophenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thiophene derivative is chlorinated to introduce the chlorine atom at the 5-position. This is followed by the formation of the acetamide group through an amide coupling reaction with a cyano and fluorophenyl-substituted amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group results in the formation of primary amines .

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring may also play a role in electron delocalization, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorothiophen-2-yl)-N-[cyano(4-methylphenyl)methyl]acetamide
  • 2-(5-bromothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide
  • 2-(5-chlorothiophen-2-yl)-N-[cyano(4-chlorophenyl)methyl]acetamide

Uniqueness

Compared to similar compounds, 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide is unique due to the presence of both a chlorine atom on the thiophene ring and a fluorophenyl group.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[cyano-(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-13-6-5-11(20-13)7-14(19)18-12(8-17)9-1-3-10(16)4-2-9/h1-6,12H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXFQSIMLPAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)NC(=O)CC2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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